

Spectroscopic Analysis of (3,3-Difluorocyclobutyl)methanol: A Technical Overview

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Compound of Interest

Compound Name: (3,3-Difluorocyclobutyl)methanol

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This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the compound **(3,3-Difluorocyclobutyl)methanol**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction

(3,3-Difluorocyclobutyl)methanol is a fluorinated organic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the difluorocyclobutyl moiety. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification and for understanding its chemical behavior. This guide summarizes the available ^1H and ^{19}F NMR data and provides standardized experimental protocols for their acquisition.

NMR Spectroscopic Data

The following tables present the available ^1H and the anticipated ^{19}F NMR data for **(3,3-Difluorocyclobutyl)methanol**.

¹H NMR Data

A complete, experimentally verified ¹H NMR dataset with coupling constants for **(3,3-Difluorocyclobutyl)methanol** is not readily available in peer-reviewed literature. The data presented below is compiled from publicly accessible chemical databases and may not be fully comprehensive.

Protons	Chemical Shift (δ) [ppm]	Multiplicity	Integration
-CH ₂ - (ring)	2.66 - 2.60	m	2H
-CH- (ring) & -OH	2.38 - 2.31	m	3H
-CH ₂ OH	3.67	m	2H

Note: The multiplicity "m" indicates a multiplet, suggesting complex spin-spin coupling. Definitive coupling constants (J values) are not available in the referenced sources.

¹⁹F NMR Data

Specific experimental ¹⁹F NMR data for **(3,3-Difluorocyclobutyl)methanol** is not available in the surveyed literature. For geminal difluoroalkanes, the ¹⁹F chemical shift can be expected in the range of -90 to -120 ppm relative to CFCl₃. The signal would likely appear as a complex multiplet due to coupling with the adjacent protons.

Experimental Protocols

The following are generalized protocols for the acquisition of high-quality ¹H and ¹⁹F NMR spectra of **(3,3-Difluorocyclobutyl)methanol**.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **(3,3-Difluorocyclobutyl)methanol** for ¹H NMR and 20-30 mg for ¹⁹F NMR into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the

compound and the desired chemical shift referencing.

- **Dissolution:** Gently vortex or sonicate the sample to ensure complete dissolution.
- **Referencing:** Tetramethylsilane (TMS) is commonly used as an internal standard for ^1H NMR ($\delta = 0.00$ ppm). For ^{19}F NMR, an external standard such as CFCl_3 ($\delta = 0.00$ ppm) or an internal standard like trifluorotoluene can be used.

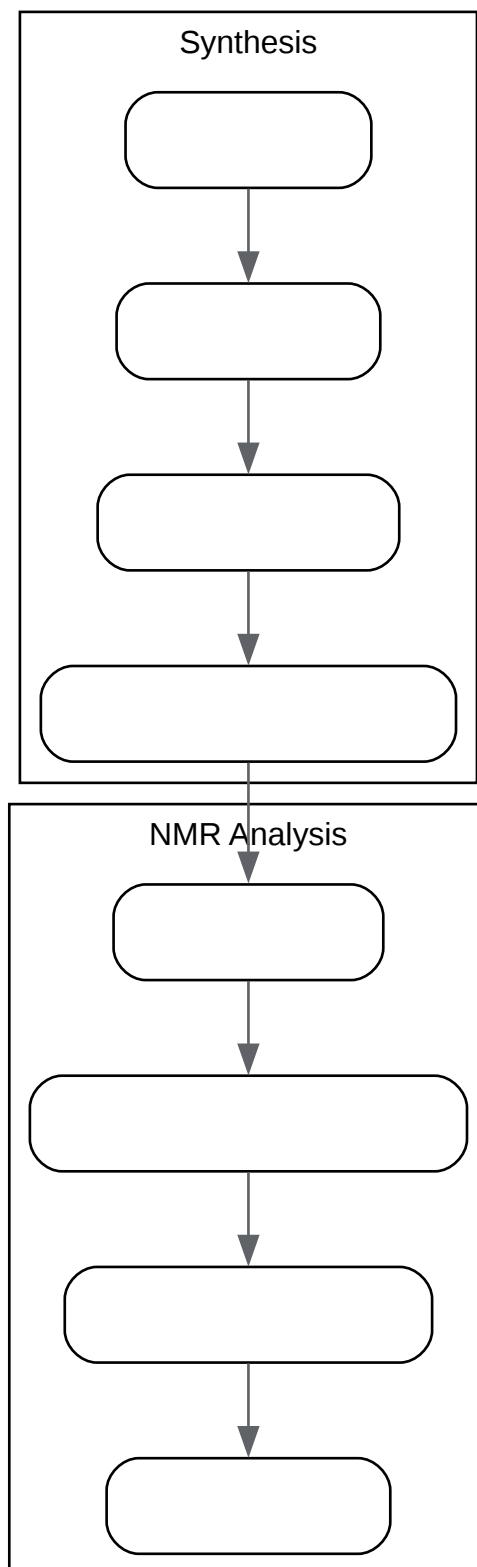
NMR Instrument Parameters

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ^1H NMR Acquisition:
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
 - **Spectral Width:** A spectral width of approximately 12-16 ppm is generally adequate for ^1H NMR.
 - **Acquisition Time:** An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
 - **Relaxation Delay:** A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons.
 - **Number of Scans:** The number of scans will depend on the sample concentration, but typically 16-64 scans are sufficient.
- ^{19}F NMR Acquisition:
 - **Pulse Sequence:** A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is commonly used to simplify the spectrum. A coupled spectrum can also be acquired to observe H-F couplings.
 - **Spectral Width:** A wider spectral width (e.g., 250-300 ppm) is necessary for ^{19}F NMR due to the larger chemical shift range.

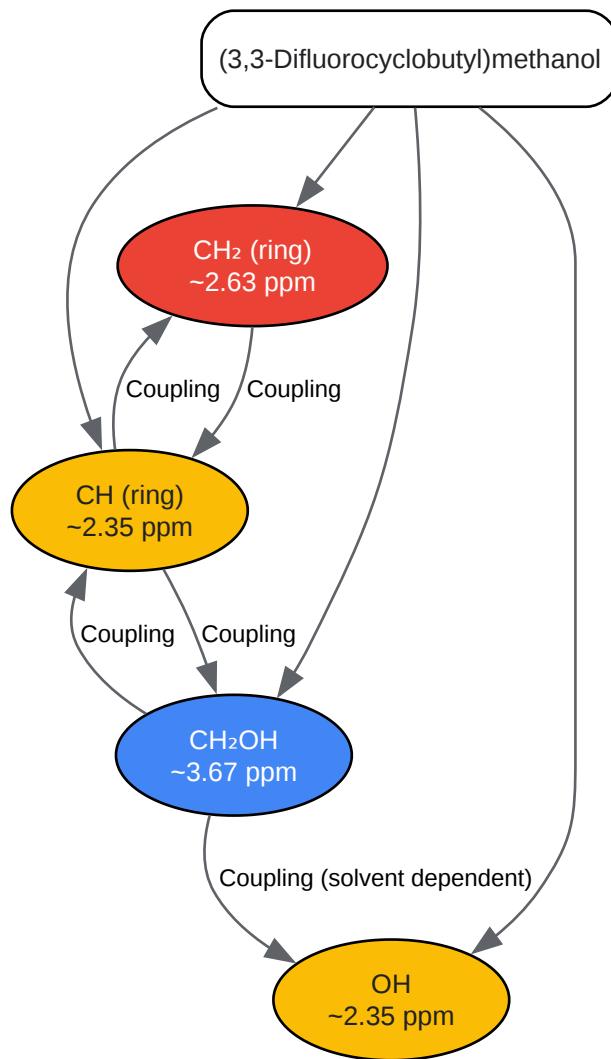
- Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
- Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.
- Number of Scans: 64-256 scans are typically required to achieve a good signal-to-noise ratio.

Visualization of Methodologies

The following diagrams illustrate the general workflow for compound synthesis and NMR analysis, and the logical relationships of the proton signals for **(3,3-Difluorocyclobutyl)methanol**.

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Caption: General workflow for the synthesis and NMR characterization of a chemical compound.



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Caption: Logical relationships of ^1H NMR signals for **(3,3-Difluorocyclobutyl)methanol**.

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